molecular formula C11H12N2O2S B058511 Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)- CAS No. 120164-27-4

Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)-

Cat. No.: B058511
CAS No.: 120164-27-4
M. Wt: 236.29 g/mol
InChI Key: VSZLAFAHEMUXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-hydroxy-4,5-dimethylbenzothiazole with ethanone derivatives under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

    2-Amino-6-hydroxybenzothiazole: Lacks the ethanone group, resulting in different chemical properties and reactivity.

    4,5-Dimethylbenzothiazole: Lacks the amino and hydroxy groups, leading to distinct applications and biological activities.

Properties

CAS No.

120164-27-4

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(2-amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-yl)ethanone

InChI

InChI=1S/C11H12N2O2S/c1-4-5(2)9(15)7(6(3)14)10-8(4)13-11(12)16-10/h15H,1-3H3,(H2,12,13)

InChI Key

VSZLAFAHEMUXRA-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C

Synonyms

Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.